molecular formula C15H16N4O3S B14928335 ethyl 5-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate

ethyl 5-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B14928335
M. Wt: 332.4 g/mol
InChI Key: SKWAQTATGSTCLG-UHFFFAOYSA-N
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Description

ETHYL 5-{[(3-CYANO-4,5-DIMETHYL-2-THIENYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE is a complex organic compound that features a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-{[(3-CYANO-4,5-DIMETHYL-2-THIENYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-{[(3-CYANO-4,5-DIMETHYL-2-THIENYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, amines, and esters, depending on the reaction conditions and reagents used .

Scientific Research Applications

ETHYL 5-{[(3-CYANO-4,5-DIMETHYL-2-THIENYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 5-{[(3-CYANO-4,5-DIMETHYL-2-THIENYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    ETHYL 5-{[(3-CYANO-4,5-DIMETHYL-2-THIENYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE: shares similarities with other pyrazole derivatives such as:

Uniqueness

The uniqueness of ETHYL 5-{[(3-CYANO-4,5-DIMETHYL-2-THIENYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development .

Properties

Molecular Formula

C15H16N4O3S

Molecular Weight

332.4 g/mol

IUPAC Name

ethyl 5-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]-1-methylpyrazole-3-carboxylate

InChI

InChI=1S/C15H16N4O3S/c1-5-22-15(21)11-6-12(19(4)18-11)13(20)17-14-10(7-16)8(2)9(3)23-14/h6H,5H2,1-4H3,(H,17,20)

InChI Key

SKWAQTATGSTCLG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C(=O)NC2=C(C(=C(S2)C)C)C#N)C

Origin of Product

United States

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